molecular formula C8H16N2O B1520616 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one CAS No. 959237-10-6

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Cat. No. B1520616
M. Wt: 156.23 g/mol
InChI Key: ULMIVQRUJOTETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C8H16N2O . It is a heterocyclic compound, specifically a pyrrolidinone, which is a class of compounds containing a pyrrolidine (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with a ketone functional group .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” includes a pyrrolidine ring substituted with an ethyl group, a methylamino group, and a ketone functional group . The molecular weight of the compound is 156.23 .


Physical And Chemical Properties Analysis

“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a solid compound . Its InChI string is “1S/C8H16N2O/c1-3-10-6-7 (5-9-2)4-8 (10)11/h7,9H,3-6H2,1-2H3” and its InChI key is "ULMIVQRUJOTETO-UHFFFAOYSA-N" .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one is utilized in the synthesis of highly functionalized tetrahydropyridines. This synthesis involves [4 + 2] annulation with N-tosylimines, leading to adducts formed with excellent yields and complete regioselectivity. This process is significant in organic chemistry for creating complex molecular structures (Zhu, Lan, & Kwon, 2003).

Cellular Permeability of DNA-Binding Pyrrole-Imidazole Polyamides

In biological research, 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one plays a role in the study of the cellular permeability of DNA-binding pyrrole-imidazole polyamides. A cell-based reporter assay showed that its derivatives affect cellular permeability, crucial for understanding how these chemicals interact with cellular components (Liu & Kodadek, 2009).

Development of Novel Benzothiazole Derivatives

This compound is also involved in the development of novel benzothiazole derivatives. A study highlighted its use in the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, showing significant applications in medicinal chemistry, particularly in the synthesis of compounds with potential antibacterial and antioxidant properties (Bhoi, Borad, Pithawala, & Patel, 2016).

Solid-State Dye-Sensitized Solar Cells

In the field of materials science, derivatives of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, such as 1-ethyl-1-methyl pyrrolidinium iodide, have been used as solid-state electrolytes for dye-sensitized solar cells. This application demonstrates its potential in renewable energy technologies, offering a path towards more efficient and stable solar cells (Li, Zhao, Sun, Lin, Qiu, Zhang, Chen, Lu, & Yan, 2012).

Preferential Solvation in Binary Solvent Mixtures

Research also explores the preferential solvation of dyes in binary solvent mixtures involving formamides and hydroxylic solvents. This study aids in understanding solute-solvent interactions, which are crucial in various chemical processes and formulations (Bevilaqua, da Silva, & Machado, 2004).

Anticancer Activity of Polysubstituted 4H-Pyran Derivatives

A study demonstrated the use of 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one in the synthesis of polysubstituted 4H-pyran derivatives with potential anticancer activity. This showcases its application in developing new therapeutic agents (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).

Safety And Hazards

“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

properties

IUPAC Name

1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIVQRUJOTETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672373
Record name 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

CAS RN

959237-10-6
Record name 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Reactant of Route 4
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.